molecular formula C16H15Cl2NO2 B5611453 2-(2,5-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5611453
M. Wt: 324.2 g/mol
InChI Key: JXLORNXRTHBXGI-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has garnered interest in various scientific studies. Its molecular structure and properties have been extensively analyzed to understand its potential applications and behavior in different contexts.

Synthesis Analysis

The synthesis of compounds related to this compound involves specific reactions and conditions. For instance, the synthesis of similar compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide involves extensive spectroscopic investigations and quantum chemical calculations (Arjunan et al., 2012).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, has been analyzed using methods like X-ray crystallography. These studies reveal important details about bond orientations and intermolecular interactions, such as N—H⋯O hydrogen bonding (Gowda et al., 2009).

Chemical Reactions and Properties

Research on similar acetamides has focused on understanding their chemical reactions and properties. For example, studies on the structure and molecular docking analysis of related compounds provide insights into their reactivity and potential interactions with other molecules (Sharma et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including their thermodynamic and vibrational characteristics, have been examined using techniques like density functional theory (DFT) and Fourier-transform infrared spectroscopy (FTIR) (Choudhary et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, such as molecular electrostatic potential and electronic exchange interactions, is crucial. Natural bond orbital (NBO) analysis and other computational methods have been employed to study these aspects in similar acetamides (Choudhary et al., 2014).

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-6-14(11(2)7-10)19-16(20)9-21-15-8-12(17)4-5-13(15)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLORNXRTHBXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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